

An In-depth Technical Guide to the Spectral Analysis of Glucofrangulin A

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Compound of Interest

Compound Name: *Glucofrangulin A*

Cat. No.: *B1259325*

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Introduction: **Glucofrangulin A** is a prominent anthraquinone glycoside naturally occurring in the bark of the alder buckthorn tree, *Frangula alnus* (also known as *Rhamnus frangula*). As a member of the hydroxyanthracene glycoside class, it is a significant phytochemical marker and a precursor to the active compounds responsible for the plant's well-documented laxative and cathartic properties.^[1] This technical guide provides a comprehensive overview of the spectral data, analytical methodologies, and mechanism of action of **Glucofrangulin A**, tailored for researchers, scientists, and professionals in drug development and natural product chemistry.

Chemical and Physical Properties

Glucofrangulin A is structurally defined as an emodin derivative linked to two sugar moieties, a rhamnose and a glucose. This glycosylation renders the molecule inactive until it is metabolized in the colon.

Property	Data	Citations
Molecular Formula	C ₂₇ H ₃₀ O ₁₄	[2][3]
Molecular Weight	578.52 g/mol	[2][3]
CAS Number	21133-53-9	[2][3]
IUPAC Name	1-hydroxy-3-methyl-8- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 6-[(2S,3R,4R,5R,6S)-3,4,5- trihydroxy-6-methyloxan-2- yl]oxyanthracene-9,10-dione	[2]
Synonyms	3-((6-Deoxy-alpha-L- mannopyranosyl)oxy)-1-(beta- D-glucopyranosyloxy)-8- hydroxy-6- methylantraquinone	[2]

Spectral Data

The structural elucidation and quantification of **Glucofrangulin A** rely on a combination of spectroscopic techniques.

UV-Visible Spectroscopy

The anthraquinone core of **Glucofrangulin A** acts as a chromophore, resulting in characteristic absorption maxima in the ultraviolet and visible regions. This property is extensively used for its detection in chromatographic methods.

λ_{max} (nm)	$\log \epsilon$	Solvent/Method	Citations
212	4.57	Methanol	[4]
264	4.56	Methanol	[4]
360	4.26	Methanol	[4]
420-435	-	HPLC Detection	[4]

Infrared (IR) Spectroscopy

While a published spectrum for pure, isolated **Glucofrangulin A** is not readily available, its key functional groups produce predictable absorption bands. The following table outlines the expected IR spectral data based on its molecular structure and data from extracts containing the compound.[4]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3450 (broad)	O-H stretching	Phenolic and sugar hydroxyl groups
~2920	C-H stretching	Alkane (methyl and sugar C-H)
~1680	C=O stretching	Quinone carbonyl (non-H-bonded)
~1630	C=O stretching	Quinone carbonyl (H-bonded)
~1560	C=C stretching	Aromatic ring
~1430	C-H bending	Alkane
~1120-1020	C-O stretching	Ether (glycosidic bonds) and alcohol groups

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular formula and studying the fragmentation patterns of **Glucofrangulin A**. Electrospray ionization (ESI) in negative mode is commonly employed.

Parameter	Data	Citations
Ionization Mode	ESI ⁻ (Negative)	[5][6]
Precursor Ion [M-H] ⁻	m/z 577.14	[5][6]
Computed Exact Mass	578.16355563 Da	[2]
Key MS/MS Fragment	m/z 415.10	[5][6]

The primary fragment at m/z 415.10 corresponds to the loss of the glucose moiety (162 Da), a characteristic fragmentation for such glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the definitive method for unambiguous structure elucidation. While the literature confirms that detailed NMR assignments for **Glucofrangulin A** have been established, the specific chemical shift data is not publicly available in indexed abstracts.[7][8] Researchers should refer to specialized publications for complete assignments. The tables below are placeholders for the expected data structure.

¹H NMR Data (Placeholder)

Proton	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
Aromatic Protons	(Expected: ~6.5-7.5)		
Anomeric Protons	(Expected: ~4.5-5.5)		
Sugar Protons	(Expected: ~3.0-4.5)		

| Methyl Protons | (Expected: ~1.0-2.5) | | |

¹³C NMR Data (Placeholder)

Carbon	Chemical Shift (δ , ppm)
Carbonyls (C=O)	(Expected: ~180-195)
Aromatic Carbons	(Expected: ~110-165)
Anomeric Carbons	(Expected: ~95-105)
Sugar Carbons	(Expected: ~60-85)

| Methyl Carbon | (Expected: ~15-25) |

Experimental Protocols

Standardized and validated methods are crucial for the accurate quantification and analysis of **Glucofrangulin A** in plant materials and derived products.

Isolation: Ultrasonic Extraction

A robust method for extracting **Glucofrangulin A** from the bark of *F. alnus* utilizes ultrasonic extraction.^[4]

- Plant Material: Milled bark of *Frangula alnus*.
- Extraction Solvent: 68% acetonitrile (CH_3CN) in water.
- Procedure:
 - Submerge approximately 300 mg of milled bark in the extraction solvent.
 - Perform ultrasonic extraction for 25 minutes at a controlled temperature of 35°C.
 - Filter the resulting suspension to collect the extract.
 - The filtrate is then ready for direct HPLC analysis or further purification steps.

Analysis: High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method allows for the separation and quantification of **Glucofrangulin A**.

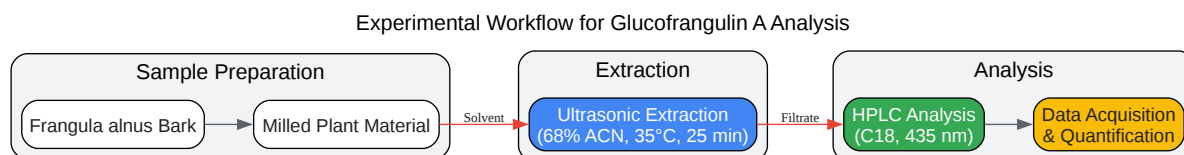
Parameter	HPLC Method Specifications	Citations
Stationary Phase	MN Nucleodur C18 column (125 × 4 mm, 3 µm particles)	[4]
Mobile Phase A	Water with 1.25 mL/L phosphoric acid (85%)	[4]
Mobile Phase B	Acetonitrile/Methanol (20:80 v/v)	[4]
Flow Rate	1.0 mL/min	[4]
Column Temperature	50 °C	[4]
Detection	435 nm	[4]
Injection Volume	20 µL	[4]

A gradient elution program is typically used to achieve satisfactory separation from other related compounds like Glucofrangulin B and their corresponding aglycones, Frangulin A and B.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for the extraction and analysis of **Glucofrangulin A** from its natural source.



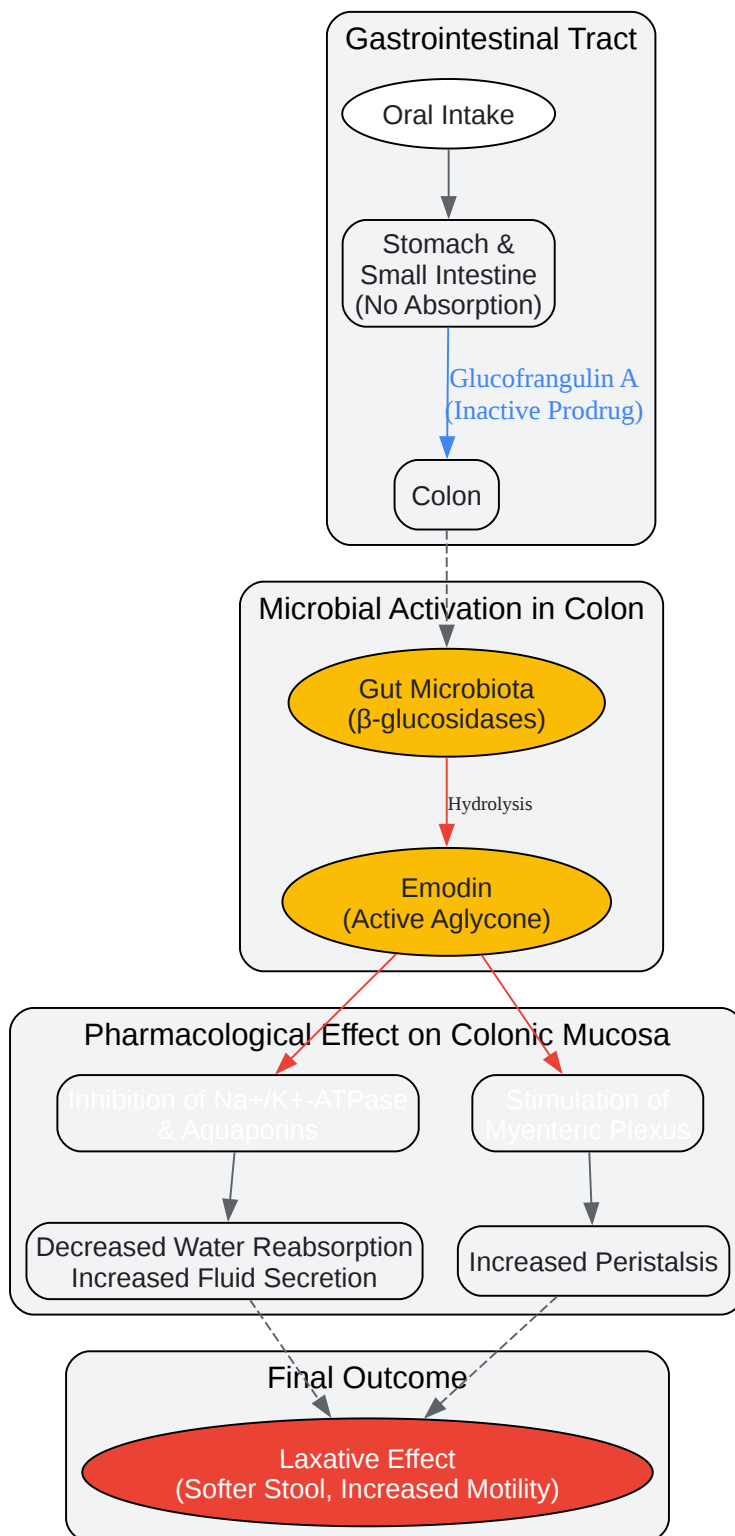
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Caption: Workflow for the isolation and HPLC analysis of **Glucofrangulin A**.

Metabolic Activation and Mechanism of Action

Glucofrangulin A is a prodrug that requires activation by the gut microbiota to exert its pharmacological effect. The diagram below illustrates this process and the subsequent cellular actions in the colon.

Metabolic Activation & Mechanism of Action of Glucofrangulin A

[Click to download full resolution via product page](#)Caption: Biological pathway of **Glucofrangulin A** from ingestion to laxative effect.

The laxative effect is primarily due to the actions of the active aglycone, emodin. This metabolite has two main effects on the colon: it inhibits the absorption of water and electrolytes by targeting the Na⁺/K⁺-ATPase pump and aquaporins, and it stimulates the myenteric plexus, which increases colonic motility and peristalsis.[9][10][11][12] The combined result is an increase in fecal volume and water content, facilitating easier bowel movements.[11]

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